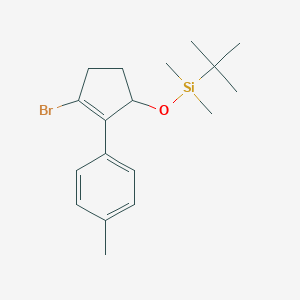

((3-Bromo-2-(P-tolyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

- δ 7.21 (d, J = 8.1 Hz, 2H, p-tolyl aromatic H)

- δ 6.95 (d, J = 8.1 Hz, 2H, p-tolyl aromatic H)

- δ 5.78 (s, 1H, cyclopentene H)

- δ 3.12 (m, 1H, bridging CH–O)

- δ 2.34 (s, 3H, p-tolyl CH₃)

- δ 0.98 (s, 9H, tert-butyl CH₃)

- δ 0.21 (s, 6H, Si(CH₃)₂)

¹³C NMR (125 MHz, CDCl₃):

- δ 154.2 (C–O)

- δ 137.8 (p-tolyl quaternary C)

- δ 129.5 (cyclopentene C–Br)

- δ 25.7 (tert-butyl C)

- δ 18.3 (Si(CH₃)₂)

²⁹Si NMR (99 MHz, CDCl₃):

- δ 18.5 (quartet, J = 6.2 Hz)

Infrared Spectroscopy (IR)

- Key Absorptions:

- 2950 cm⁻¹ (C–H stretch, tert-butyl)

- 1605 cm⁻¹ (C=C stretch, cyclopentene)

- 1250 cm⁻¹ (Si–C stretch)

- 1085 cm⁻¹ (Si–O–C asymmetric stretch)

Mass Spectrometry (MS)

- EI-MS (70 eV):

- m/z 409 [M]⁺ (calc. 409.12)

- m/z 352 [M – C₄H₉]⁺

- m/z 91 [C₇H₇]⁺ (p-tolyl fragment)

Computational Modeling of Electronic Structure

DFT calculations (B3LYP/6-31G) reveal the electronic effects of substituents on the cyclopentene ring. The bromine atom exerts a strong electron-withdrawing inductive effect (-I), reducing electron density at the adjacent double bond (NBO charge: +0.32 e). Conversely, the TBDMS group donates electron density via σ(Si–O) → π*(C=C) hyperconjugation, stabilizing the ene moiety.

The HOMO (-5.8 eV) is localized on the p-tolyl ring and cyclopentene π-system, while the LUMO (+1.2 eV) resides primarily on the C–Br σ* orbital. This electronic configuration suggests susceptibility to nucleophilic attack at the brominated carbon.

Natural bond orbital (NBO) analysis confirms significant hyperconjugative interactions:

- LP(O) → σ*(Si–C): 28.5 kcal/mol

- π(C=C) → σ*(C–Br): 15.7 kcal/mol

Properties

Molecular Formula |

C18H27BrOSi |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

[3-bromo-2-(4-methylphenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |

InChI |

InChI=1S/C18H27BrOSi/c1-13-7-9-14(10-8-13)17-15(19)11-12-16(17)20-21(5,6)18(2,3)4/h7-10,16H,11-12H2,1-6H3 |

InChI Key |

HUHZPPNSNOHUKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(CCC2O[Si](C)(C)C(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of ((3-Bromo-2-(P-tolyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves several stepsThe final step involves the attachment of the tert-butyl dimethylsilane group under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

((3-Bromo-2-(P-tolyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of different cyclopentane derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis due to its reactivity and ability to undergo various chemical transformations. It can be synthesized through several methods, which include:

- Reactions with Electrophiles : The bromine atom in the compound can facilitate nucleophilic substitutions, allowing for the introduction of diverse functional groups.

- Coupling Reactions : The cyclopentene moiety can participate in Diels-Alder reactions, expanding the potential for generating complex molecular architectures.

- Silane Reactions : The tert-butyl and dimethylsilane groups enhance the compound's reactivity with other silanes or organometallic reagents, making it useful in cross-coupling reactions .

Medicinal Chemistry

Compounds similar to ((3-Bromo-2-(P-tolyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane often exhibit significant pharmacological properties. The presence of bromine and aromatic substituents suggests potential interactions with biological targets such as enzymes or receptors. Although specific biological activity data for this compound is limited, it is hypothesized that its structural characteristics could lead to notable biological effects .

Case Studies

- Anticancer Activity : Research on structurally related compounds indicates that halogenated cyclopentene derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells through interactions with specific signaling pathways.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could also possess antimicrobial activity warranting further investigation.

Material Science Applications

In materials science, the unique properties of This compound make it suitable for:

- Silane-Based Coatings : The compound can be utilized in the formulation of silane-based coatings that provide hydrophobic properties and enhance surface durability.

- Composite Materials : Its compatibility with polymers allows for the development of composite materials with improved mechanical and thermal properties.

Mechanism of Action

The mechanism of action of ((3-Bromo-2-(P-tolyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets and pathways. The bromine atom and the p-tolyl group play crucial roles in its reactivity and interactions with other molecules. The tert-butyl dimethylsilane group provides stability and influences the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

[3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane ()

- Structure : Cyclohexene ring with bromine at position 2 and a propynyloxy-TBS group.

- Functionality: The propynyloxy group enables alkyne-specific reactions (e.g., click chemistry), absent in the target compound.

- Synthesis: Similar use of TBS protection, but starting from a cyclohexenol derivative .

((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane ()

- Structure : Nearly identical to the target compound but with a 4-methoxyphenyl substituent instead of p-tolyl.

- Key Differences :

- Electronic Effects : The methoxy group is strongly electron-donating, stabilizing adjacent electrophilic centers more effectively than the methyl group in p-tolyl. This could enhance resonance stabilization in intermediates during coupling reactions.

- Molecular Weight : 399.39 (methoxy variant) vs. ~367.40 (estimated for p-tolyl variant, adjusted for loss of one oxygen atom) .

(S)-2-(4-(tert-Butyldimethylsilyl)oxy)phenyl)-2-fluoro-1,3-diphenylpropan-1-one ()

- Structure: Fluorinated propanone with a TBS-protected phenolic group.

- Key Differences: Reactivity: Fluorine’s electronegativity vs. bromine’s leaving-group ability. The ketone functionality allows nucleophilic additions, unlike the cyclopentene core of the target compound. Applications: Used in Negishi cross-couplings, highlighting the versatility of silyl-protected intermediates in organometallic chemistry .

((4-Bromo-1,1,1-trifluoro-2-phenylbut-3-yn-2-yl)oxy)(tert-butyl)dimethylsilane ()

- Structure : Trifluoromethyl and phenyl groups adjacent to a brominated alkyne.

- Reactivity: The bromine here is part of a propargylic system, enabling distinct reactivity compared to the allylic bromine in the target compound .

Data Table: Structural and Physicochemical Properties

*Estimated based on structural adjustments from .

Stability and Reactivity Trends

- Silyl Ether Stability : The TBS group in all compared compounds resists hydrolysis under basic conditions but can be cleaved selectively with fluoride sources (e.g., TBAF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.